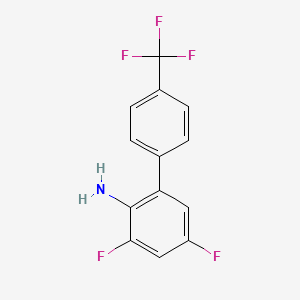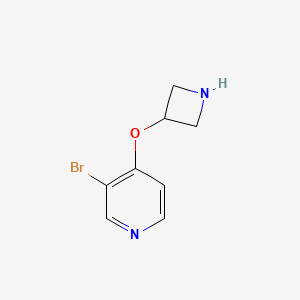
4-(Azetidin-3-yloxy)-3-bromopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidin-3-yloxy)-3-bromopyridine is a synthetic organic compound characterized by the presence of a bromopyridine ring and an azetidine moiety connected via an ether linkage. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yloxy)-3-bromopyridine typically involves the following steps:
Formation of Azetidine: Azetidine can be synthesized through the cyclization of 3-chloropropylamine under basic conditions.
Bromopyridine Derivative: The bromination of pyridine derivatives can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Ether Formation: The final step involves the nucleophilic substitution reaction where the azetidine reacts with 3-bromopyridine under basic conditions to form the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction rates.
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, such as N-oxides.
Reduction Products: Reduced forms, potentially altering the bromine or nitrogen functionalities.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Activity: Studied for its antimicrobial, antiviral, and anticancer properties.
Industry:
Material Science:
Agrochemicals: Explored for use in the synthesis of novel agrochemical compounds.
Mécanisme D'action
The mechanism of action of 4-(Azetidin-3-yloxy)-3-bromopyridine largely depends on its interaction with biological targets. It may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Binding to specific receptors, altering signal transduction pathways.
DNA Interaction: Intercalating with DNA, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
- 4-(Azetidin-3-yloxy)-benzoic acid ethyl ester
- 4-(Azetidin-3-yl)morpholine dihydrochloride
- 4-Azetidin-3-yl-thiomorpholine-1,1-dioxide
Comparison:
- Structural Differences: While these compounds share the azetidine moiety, they differ in their aromatic rings and substituents, leading to different chemical and biological properties.
- Unique Features: 4-(Azetidin-3-yloxy)-3-bromopyridine’s unique combination of a bromopyridine ring and an azetidine moiety provides distinct reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C8H9BrN2O |
|---|---|
Poids moléculaire |
229.07 g/mol |
Nom IUPAC |
4-(azetidin-3-yloxy)-3-bromopyridine |
InChI |
InChI=1S/C8H9BrN2O/c9-7-5-10-2-1-8(7)12-6-3-11-4-6/h1-2,5-6,11H,3-4H2 |
Clé InChI |
WBURVWGUFXZKOF-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)OC2=C(C=NC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



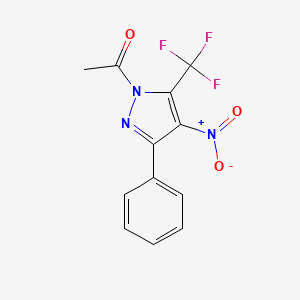
![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)
![Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B12065643.png)
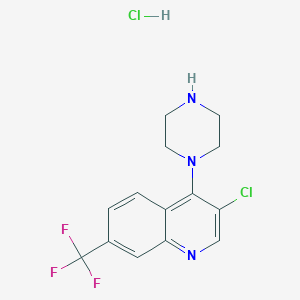
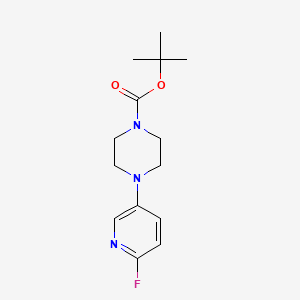
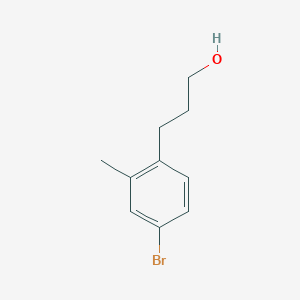

![(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methyl phosphono hydrogen phosphate](/img/structure/B12065663.png)
![N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)
![Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)-](/img/structure/B12065670.png)

![Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-](/img/structure/B12065694.png)
